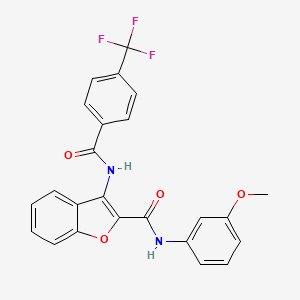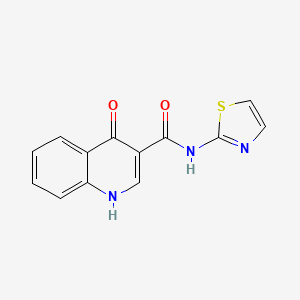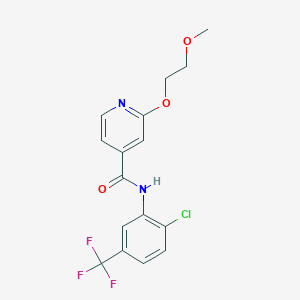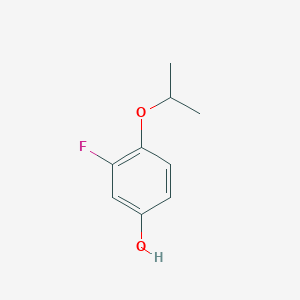
Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate, also known as TAD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TAD is a chiral compound that contains a cyclobutane ring, an aminoethyl group, and a tert-butyl ester.
Wirkmechanismus
The mechanism of action of Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate is not well understood, but it is believed to interact with various biological targets, including enzymes and receptors. Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has also been shown to bind to the nicotinic acetylcholine receptor, which is a target for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has been shown to have a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, modulation of nicotinic acetylcholine receptor function, and induction of apoptosis in cancer cells. Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has also been shown to have antioxidant activity, which may be beneficial for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate in lab experiments include its chiral nature, which makes it a useful building block for the synthesis of chiral compounds, and its potential applications in various fields, including medicinal chemistry and materials science. The limitations of using Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate in lab experiments include its multistep synthesis, which can be time-consuming and difficult to scale up, and its relatively high cost compared to other building blocks.
Zukünftige Richtungen
There are several future directions for the study of Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate, including the development of new synthetic methods for its preparation, the exploration of its potential applications in catalysis and materials science, and the investigation of its mechanism of action and potential therapeutic uses. Additionally, the development of Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate-based biosensors and electronic devices could have significant implications for the fields of biotechnology and nanotechnology. Overall, Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate is a promising compound that has the potential to make significant contributions to various fields of scientific research.
Synthesemethoden
The synthesis of Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate involves the reaction of cyclobutanone with tert-butyl glycine to form tert-butyl (1S,3R)-3-(tert-butoxycarbonylamino)-2,2-dimethylcyclobutane-1-carboxylate. This intermediate is then treated with hydrogen chloride in ether to yield Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate. The synthesis of Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate is a multistep process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has been explored as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and natural products.
In materials science, Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has been studied for its ability to form self-assembled monolayers on gold surfaces, which can be used for the fabrication of biosensors and other electronic devices. Tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate has also been explored as a potential ligand for the synthesis of metal complexes with catalytic activity.
Eigenschaften
IUPAC Name |
tert-butyl (1S,3R)-3-(1-aminoethyl)-2,2-dimethylcyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-8(14)9-7-10(13(9,5)6)11(15)16-12(2,3)4/h8-10H,7,14H2,1-6H3/t8?,9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKHJBTXPVRQIP-CBMCFHRWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(C1(C)C)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@@H]1C[C@@H](C1(C)C)C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-cyclopentyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2994945.png)
![2-Oxo-2,4-dihydro-1H-benzo[d][1,3]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B2994946.png)

![N-(2,4-difluorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2994949.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)



![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2994960.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-{2-[(1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B2994963.png)
![N-(2,4-dimethylphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2994964.png)
![4-(4-(3-Fluoro-4-methoxybenzyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2994965.png)
